1-Benzoylpiperidin-3-amine hydrochloride basic properties
1-Benzoylpiperidin-3-amine hydrochloride basic properties
Executive Summary
1-Benzoylpiperidin-3-amine hydrochloride (CAS: 1114596-54-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2] As a functionalized piperidine scaffold, it serves as a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[3] Its structural value lies in the orthogonal reactivity of its two nitrogen centers: the amide-protected ring nitrogen (stable) and the primary amine (reactive handle), allowing for precise, regioselective diversification of lead compounds.[3]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, analytical characterization, and handling protocols.
Chemical Identity & Structural Analysis
The compound consists of a piperidine ring benzoylated at the N1 position, with a primary amine at the C3 position, isolated as the hydrochloride salt.[3] The C3 position introduces chirality; while the CAS 1114596-54-1 typically refers to the racemate or unspecified stereochemistry, enantiopure forms ((R)- or (S)-) are critical for structure-activity relationship (SAR) studies.
| Property | Data |
| IUPAC Name | (3-Amino-1-piperidinyl)(phenyl)methanone hydrochloride |
| Common Name | 1-Benzoylpiperidin-3-amine HCl |
| CAS Number | 1114596-54-1 |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| Free Base MW | 204.27 g/mol |
| SMILES | Cl.NC1CN(CC1)C(=O)C2=CC=CC=C2 |
| Stereochemistry | Racemic (unless specified as (R)- or (S)- isomer) |
Physicochemical Properties
Understanding the solid-state and solution-phase behavior of this salt is vital for assay formulation and process scaling.
| Parameter | Value / Characteristic | Context |
| Appearance | White to off-white crystalline solid | High purity (>95%) forms are typically white.[4] |
| Solubility | Water, DMSO, Methanol | High solubility in polar protic solvents due to ionic character.[3] |
| Melting Point | >200°C (Decomposes) | Typical for amine hydrochloride salts; exact MP depends on crystal habit.[3] |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking.[3] |
| LogP (Free Base) | ~1.1 (Predicted) | Indicates moderate lipophilicity suitable for CNS-active drug scaffolds.[3] |
| pKa (C3-NH2) | ~9.0 - 10.0 | Typical for primary aliphatic amines; protonated at physiological pH. |
Synthesis & Manufacturing Strategy
Strategic Logic (Expertise & Experience)
Direct benzoylation of 3-aminopiperidine is operationally risky due to the presence of two nucleophilic nitrogen atoms.[3] Although the secondary ring amine is sterically distinct from the primary exocyclic amine, direct acylation often yields a mixture of N1-benzoyl, N3-benzoyl, and N1,N3-bis-benzoyl products.
To ensure regiochemical integrity , the industry-standard protocol utilizes a Protection-Deprotection Strategy . We employ tert-butyl carbamate (Boc) protection for the C3-amine. This renders the C3-nitrogen non-nucleophilic, forcing the benzoyl chloride to react exclusively with the N1-ring nitrogen.
Validated Synthesis Route
The workflow involves three distinct stages:
-
Selective Protection: Starting with 3-aminopiperidine (or purchasing 3-(Boc-amino)piperidine).
-
N-Acylation: Reaction with benzoyl chloride under basic conditions.[3]
-
Deprotection/Salt Formation: Acidic cleavage of the Boc group to yield the target HCl salt.[3]
Diagram 1: Synthesis Pathway (Boc-Strategy)
Caption: Regioselective synthesis via Boc-protection strategy to ensure N1-acylation specificity.
Step-by-Step Protocol
-
Acylation:
-
Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in Dichloromethane (DCM).
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Dropwise add Benzoyl Chloride (1.1 eq).[3] Stir at Room Temperature (RT) for 2 hours.
-
QC Check: Monitor by TLC/LC-MS for disappearance of starting material.[3]
-
Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate.[3]
-
-
Deprotection:
-
Isolation:
Analytical Characterization
To validate the identity and purity of the compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ (preferred for salts).[3]
-
Key Signals:
-
δ 7.3–7.5 ppm (m, 5H): Aromatic protons from the benzoyl group.[3]
-
δ 8.0–8.5 ppm (br s, 3H): Exchangeable protons from the primary amine salt (-NH₃⁺).[3]
-
δ 3.0–4.5 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (deshielded by the amide and amine).[3]
-
δ 1.5–2.0 ppm (m, 4H): Piperidine ring methylene protons.[3]
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).[3]
-
Target Ion: [M+H]⁺ = 205.13 m/z (corresponding to the free base C₁₂H₁₆N₂O).[3]
-
Note: You will not see the chloride ion in the positive scan; it acts as the counterion.[3]
Diagram 2: Quality Control Decision Tree
Caption: Standard QC workflow ensuring identity (MS/NMR) and purity (HPLC) before release.
Handling, Safety & Storage
GHS Classification[3][5]
-
Signal Word: Warning
-
Hazard Statements:
Storage Protocol
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible, though HCl salts are generally stable in air.[3]
-
Container: Tightly sealed glass vial; hygroscopic nature requires protection from moisture.[3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394629, 1-Benzoylpiperidin-3-amine hydrochloride. Retrieved from [Link]
-
Accela ChemBio. Product Catalog: 1-benzoylpiperidin-3-amine HCL. Retrieved from [Link]
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- 2. 926234-06-2,1-(cyclopentylcarbonyl)piperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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